molecular formula C12H14BrClO B13622712 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene

Cat. No.: B13622712
M. Wt: 289.59 g/mol
InChI Key: DVQVFJOSGFDYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene typically involves the following steps:

    Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the ethyl chain.

    Chlorination: The addition of a chlorine atom to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and purification systems to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the cyclopropylmethoxy group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropylmethoxy group, contribute to the compound’s reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene
  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene

Uniqueness

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene

InChI

InChI=1S/C12H14BrClO/c13-7-12(15-8-9-1-2-9)10-3-5-11(14)6-4-10/h3-6,9,12H,1-2,7-8H2

InChI Key

DVQVFJOSGFDYKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(CBr)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.